molecular formula C16H22N2O3 B5843163 ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate

ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate

Cat. No. B5843163
M. Wt: 290.36 g/mol
InChI Key: YVFOUZHQSOUGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate, also known as EDDP, is a chemical compound that is commonly used in scientific research. It is a derivative of methadone, which is a synthetic opioid drug that is used to treat pain and opioid addiction. EDDP is a useful tool for researchers studying the effects of opioids on the brain and body. In

Mechanism of Action

Ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate acts as a partial agonist at the mu-opioid receptor, which is the same receptor that is targeted by methadone and other opioids. It also has some affinity for the delta-opioid receptor. The exact mechanism of action of ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate is not fully understood, but it is thought to produce its effects by modulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and physiological effects:
ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate produces a range of biochemical and physiological effects that are similar to those produced by other opioids. It can produce analgesia, sedation, respiratory depression, and euphoria. It can also cause side effects such as nausea, vomiting, constipation, and dizziness. ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate has a long half-life of approximately 24-36 hours, which makes it useful for studying the metabolism of opioids in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate in lab experiments is that it is a stable and well-characterized compound. It is also relatively easy to synthesize and purify. However, one limitation of using ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate is that it is a partial agonist at the mu-opioid receptor, which means that its effects may not be fully representative of those produced by other opioids. Additionally, ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate has a long half-life, which can make it difficult to study the acute effects of opioids.

Future Directions

There are several potential future directions for research involving ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate. One area of interest is the development of new opioid medications that are safer and less addictive than current opioids. ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate could be used as a tool to study the pharmacokinetics and pharmacodynamics of these new medications. Another area of interest is the development of new treatments for opioid addiction and withdrawal. ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate could be used to study the mechanisms of opioid addiction and withdrawal and to develop new medications to treat these conditions. Finally, ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate could be used to study the effects of opioids on the developing brain and to develop new strategies to prevent opioid misuse and addiction.

Synthesis Methods

Ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate can be synthesized by reacting methadone with piperazine and ethyl chloroformate. The reaction produces ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate as a white crystalline powder. The purity of the compound can be verified using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

Ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate is commonly used in scientific research to study the effects of opioids on the brain and body. It is a useful tool for researchers studying the pharmacokinetics and pharmacodynamics of opioids, as well as the mechanisms of opioid addiction and withdrawal. ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate can also be used to study the metabolism of methadone in the body and to develop new opioid medications.

properties

IUPAC Name

ethyl 4-(2,4-dimethylbenzoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-4-21-16(20)18-9-7-17(8-10-18)15(19)14-6-5-12(2)11-13(14)3/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFOUZHQSOUGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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